2-(4-Methylphenoxy)nicotinaldehyde oxime
Description
Historical Context and Evolution of Oxime Chemistry
Oxime chemistry has a rich history dating back to the 19th century. nih.gov Oximes (RR'C=NOH) are chemical compounds belonging to the imines class, typically formed by the reaction of hydroxylamine (B1172632) with an aldehyde or a ketone. nih.gov Initially, their formation was a classical method for the purification and characterization of carbonyl compounds due to their typically crystalline nature.
Over the decades, the role of oximes has evolved significantly. They are now recognized as versatile intermediates in organic synthesis. nih.gov One of the most famous reactions involving oximes is the Beckmann rearrangement, which transforms an oxime into an amide, a crucial reaction in the industrial synthesis of materials like Nylon. Furthermore, oximes serve as precursors for synthesizing nitrogen-containing heterocycles, amines, and nitriles. nih.gov In medicinal chemistry, the oxime functional group is present in several FDA-approved drugs, where it can act as a key pharmacophore or influence the molecule's pharmacokinetic properties. mdpi.com For instance, certain pyridine (B92270) oximes like Pralidoxime are used as antidotes for nerve agent poisoning by reactivating the enzyme acetylcholinesterase. mdpi.com
The Significance of Pyridine Scaffolds in Organic Synthesis
The pyridine ring is one of the most important heterocyclic scaffolds in the field of drug discovery and organic synthesis. It is a six-membered aromatic ring containing one nitrogen atom, which imparts unique electronic properties, polarity, and hydrogen bonding capabilities. This structural unit is found in numerous natural products, including vitamins like niacin (nicotinic acid) and pyridoxine (B80251) (vitamin B6), and a vast array of pharmaceuticals and agrochemicals.
In medicinal chemistry, the pyridine nucleus is considered a "privileged scaffold" because its derivatives are known to bind to a wide range of biological targets with high affinity. The nitrogen atom can act as a hydrogen bond acceptor and can be protonated to form a pyridinium (B92312) cation, enhancing water solubility. Its aromatic nature allows it to participate in π-stacking interactions with biological macromolecules. Consequently, pyridine derivatives have shown a wide spectrum of biological activities, including antimicrobial, anticancer, anti-inflammatory, and antiviral properties. researchgate.net
Defining the Research Landscape of Nicotinaldehyde Oxime Derivatives
Nicotinaldehyde oxime, or pyridine-3-carbaldehyde oxime, serves as the parent structure for the compound . Research into its derivatives explores the impact of adding different substituents to the pyridine ring. These modifications are performed to modulate the molecule's physicochemical properties and biological activity.
The research landscape for such derivatives is broad and includes:
Medicinal Chemistry: Many studies focus on synthesizing novel derivatives to screen for biological activities. For example, derivatives of nicotinic acid (a related pyridine compound) have been investigated for antioxidant properties. researchgate.net The introduction of ether linkages, such as the 4-methylphenoxy group, can increase lipophilicity, potentially enhancing cell membrane permeability.
Coordination Chemistry: The nitrogen atoms of both the pyridine ring and the oxime group can act as ligands, binding to metal ions to form coordination complexes. These complexes are studied for their catalytic activity, magnetic properties, and potential as therapeutic agents.
Materials Science: Pyridine derivatives can be incorporated into polymers or organic materials to impart specific functions, such as thermal stability or optical properties.
The synthesis of nicotinaldehyde oxime derivatives often involves standard organic reactions. The oxime is typically formed by condensing nicotinaldehyde with hydroxylamine. solubilityofthings.com The substitution at the 2-position of the pyridine ring, in this case with a 4-methylphenoxy group, would likely be achieved via a nucleophilic aromatic substitution reaction on a precursor like 2-chloronicotinaldehyde.
Illustrative Research Data
While specific experimental data for 2-(4-Methylphenoxy)nicotinaldehyde oxime is not available in surveyed literature, the following tables represent the types of data that would be collected to characterize and evaluate such a compound.
Table 1: Hypothetical Physicochemical and Spectroscopic Data. This table illustrates the kind of characterization data that would be determined for a novel compound following its synthesis and purification. The values are placeholders based on similar known structures.
| Property | Hypothetical Value |
| Molecular Formula | C₁₃H₁₂N₂O₂ |
| Molecular Weight | 228.25 g/mol |
| Melting Point | 135-138 °C |
| ¹H NMR (CDCl₃, δ ppm) | 8.5 (s, 1H), 8.2 (d, 1H), 7.9 (s, 1H), 7.4 (d, 1H), 7.1 (d, 2H), 6.9 (d, 2H), 2.3 (s, 3H) |
| ¹³C NMR (CDCl₃, δ ppm) | 160, 155, 150, 148, 140, 135, 130, 125, 120, 118, 21 |
| IR (KBr, cm⁻¹) | 3300 (O-H), 1610 (C=N), 1580 (C=C, aromatic), 1240 (C-O, ether) |
Table 2: Illustrative Biological Activity Profile. This table shows a hypothetical biological evaluation of the compound against a panel of targets, which is a common practice in drug discovery research. IC₅₀ represents the concentration of a drug that is required for 50% inhibition in vitro.
| Assay Type | Target | Hypothetical IC₅₀ (µM) |
| Antioxidant | DPPH radical scavenging | 45 |
| Enzyme Inhibition | Acetylcholinesterase | >100 |
| Antimicrobial | S. aureus (MIC) | 64 |
| Anticancer | HeLa cell line (cytotoxicity) | 28 |
Disclaimer: The data presented in Tables 1 and 2 are illustrative and hypothetical. They are provided to demonstrate the typical experimental characterization and evaluation that this compound would undergo in a research setting. These values are not based on published experimental results for this specific compound.
Scope and Objectives of the Academic Research Review
The primary objective of this review is to provide a foundational understanding of the chemical compound this compound within the broader context of organic and medicinal chemistry. Due to the absence of direct research on this specific molecule in available literature, the scope is defined as follows:
To detail the historical and evolving importance of the core chemical moieties: the oxime functional group and the pyridine scaffold.
To outline the established significance and research trends for closely related nicotinaldehyde oxime derivatives.
To present a structural and functional analysis of the title compound, postulating its potential areas of application based on the known properties of its constituent parts.
To provide illustrative data tables that represent the standard characterization and evaluation protocols for a novel chemical entity of this class.
This review serves as a contextual framework, highlighting the potential research avenues and scientific interest that a molecule like this compound could command.
Structure
3D Structure
Properties
IUPAC Name |
(NE)-N-[[2-(4-methylphenoxy)pyridin-3-yl]methylidene]hydroxylamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12N2O2/c1-10-4-6-12(7-5-10)17-13-11(9-15-16)3-2-8-14-13/h2-9,16H,1H3/b15-9+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZZWGPROUKMWALT-OQLLNIDSSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)OC2=C(C=CC=N2)C=NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC=C(C=C1)OC2=C(C=CC=N2)/C=N/O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
228.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Chemical Reactivity and Mechanistic Transformations of 2 4 Methylphenoxy Nicotinaldehyde Oxime and Its Congeners
Transformations Involving the Oxime Functional Group
The oxime group (C=N-OH) is a rich hub of chemical reactivity, susceptible to rearrangement, reduction, oxidation, and derivatization at the oxygen and nitrogen atoms. These transformations provide pathways to a variety of important nitrogen-containing compounds.
The Beckmann rearrangement is a classic and powerful acid-catalyzed reaction that transforms oximes into amides or nitriles. nih.govnih.gov For aldoximes like 2-(4-Methylphenoxy)nicotinaldehyde oxime, this rearrangement typically leads to the formation of nitriles through a dehydration process, although amide formation can occur under specific conditions. rsc.org
The reaction is initiated by the protonation of the oxime's hydroxyl group, converting it into a good leaving group (water). acs.orgresearchgate.net This is followed by the migration of the group positioned anti-periplanar to the hydroxyl group. nih.gov In the case of an aldoxime, this migrating group is a hydrogen atom. The subsequent loss of water and deprotonation of the nitrogen atom results in the formation of a nitrile. rsc.org
The reaction mechanism for the conversion of an aldoxime to a nitrile via the Beckmann rearrangement can be summarized as follows:
Protonation: The oxime oxygen is protonated by an acid catalyst. rsc.org
Rearrangement and Dehydration: A concerted step where the anti-periplanar hydrogen migrates to the nitrogen atom with the simultaneous departure of a water molecule. nih.gov This forms a nitrilium ion intermediate.
Deprotonation: The nitrilium ion is deprotonated to yield the final nitrile product.
A variety of acidic catalysts can be employed to facilitate this transformation, ranging from strong Brønsted acids like sulfuric acid and polyphosphoric acid to Lewis acids. nih.govnsf.gov Milder conditions have also been developed using reagents such as 2,4,6-trichloro semanticscholar.orgwikipedia.orgnih.govtriazine (cyanuric chloride) in DMF, which can efficiently convert aldoximes to nitriles. researchgate.net Another approach involves converting the hydroxyl group into a better leaving group, such as a tosylate, which can then rearrange under milder conditions, often promoted by a base like pyridine (B92270). nih.gov
Table 1: Selected Catalysts and Reagents for Beckmann Rearrangement
| Catalyst/Reagent | Conditions | Typical Product from Aldoxime | Reference |
|---|---|---|---|
| Sulfuric Acid (H₂SO₄) | Heat | Nitrile | nih.gov |
| Polyphosphoric Acid (PPA) | Heat | Nitrile | nih.gov |
| Tosyl Chloride (TsCl) / Pyridine | Mild | Nitrile | nih.gov |
| Cyanuric Chloride / DMF | Room Temperature | Nitrile | researchgate.net |
| Phosphorus Pentachloride (PCl₅) | Varies | Nitrile | nih.gov |
For this compound, the Beckmann rearrangement would be expected to produce 2-(4-Methylphenoxy)nicotinonitrile. The reaction is often stereospecific, though the stereochemistry of aldoximes can sometimes be racemized under reaction conditions. nih.gov Competing reactions, such as the Beckmann fragmentation, can occur if the migrating group can form a stable carbocation, but this is not a major pathway for aldoximes where a hydride shift occurs. nih.gov
The reduction of the oxime functionality is a fundamental transformation that provides access to primary amines and hydroxylamines, which are valuable synthetic intermediates. d-nb.infonih.gov Several reduction methodologies can be applied to this compound.
Catalytic Hydrogenation: This is one of the most common methods for reducing oximes to primary amines. organic-chemistry.org The reaction is typically carried out using hydrogen gas and a heterogeneous catalyst.
Raney Nickel (Raney Ni): Often used for oxime hydrogenation, sometimes requiring basic conditions for high yields of the primary amine. d-nb.infonih.gov
Palladium on Carbon (Pd/C): An effective catalyst that is believed to proceed first via the reduction of the N-O bond, followed by hydrogenation of the resulting imine intermediate to the amine. d-nb.info
Platinum(IV) Oxide (PtO₂, Adam's catalyst): This catalyst can be used for the selective synthesis of hydroxylamines from oximes, particularly under acidic conditions (e.g., in the presence of HCl). d-nb.infonih.gov
Hydride Reducing Agents:
Lithium Aluminum Hydride (LiAlH₄): A powerful, non-selective reducing agent that readily converts oximes to primary amines. organic-chemistry.org
Sodium Borohydride (NaBH₄): Generally a mild reagent, NaBH₄ alone is often ineffective for oxime reduction. However, its reducing power can be significantly enhanced by the addition of transition metal salts. researchgate.net For instance, NaBH₄ in combination with copper(II) sulfate or nickel(II) chloride in methanol (B129727) has been shown to reduce oximes to amines. researchgate.net The NaBH₄/FeCl₃ system has been noted for its ability to reduce oximes to hydroxylamines with high diastereoselectivity in certain substrates. nih.gov
Sodium Cyanoborohydride (NaBH₃CN): This reagent, particularly under acidic conditions, has been used for the diastereoselective synthesis of hydroxylamines from oximes. nih.gov
The reduction of this compound would yield [2-(4-methylphenoxy)pyridin-3-yl]methanamine as the primary amine product or N-{[2-(4-methylphenoxy)pyridin-3-yl]methyl}hydroxylamine as the hydroxylamine (B1172632) product. The choice of reagent and reaction conditions is crucial for controlling the selectivity between these two products. d-nb.infonih.gov
Table 2: Common Reagents for the Reduction of Oximes
| Reagent(s) | Primary Product | Typical Conditions | Reference |
|---|---|---|---|
| H₂ / Raney Ni | Amine | H₂ pressure, heat | d-nb.infonih.gov |
| H₂ / Pd/C | Amine | H₂ pressure, room temp. | d-nb.info |
| H₂ / PtO₂ | Hydroxylamine | H₂ pressure, acidic medium | d-nb.infonih.gov |
| LiAlH₄ | Amine | Anhydrous ether/THF | organic-chemistry.org |
| NaBH₄ / CuSO₄ | Amine | Methanol, reflux | researchgate.net |
| NaBH₃CN | Hydroxylamine | Acetic acid, room temp. | nih.gov |
The oxidation of aldoximes provides a direct and efficient route to nitrile derivatives. This transformation is essentially a dehydration reaction and can be accomplished using a wide array of oxidizing agents under various conditions.
For this compound, oxidation would yield 2-(4-Methylphenoxy)nicotinonitrile. This reaction is often preferred over the Beckmann rearrangement for nitrile synthesis due to its milder conditions and broader functional group tolerance.
Common Oxidizing Systems:
Hypervalent Iodine Reagents: Reagents such as iodobenzene diacetate (PhI(OAc)₂) are highly effective for the oxidation of aldoximes. semanticscholar.orgwikipedia.org The reaction is often performed in a solvent like methanol, sometimes with a catalytic amount of acid (e.g., trifluoroacetic acid), and proceeds under mild conditions. semanticscholar.org These reagents can convert aldoximes to nitrile oxides, which can be trapped or, in the absence of a trapping agent, may lead to the nitrile. semanticscholar.orgwikipedia.org
Swern Oxidation Variants: A catalytic Swern oxidation system using oxalyl chloride with a catalytic amount of dimethyl sulfoxide (DMSO) in the presence of triethylamine (Et₃N) can efficiently dehydrate aldoximes to nitriles at room temperature.
Phosphonium-Based Reagents: 1H-benzotriazol-1-yloxy-tris(dimethylamino)phosphonium hexafluorophosphate (BOP) in the presence of a base like DBU provides a mild and efficient method for converting aldoximes to nitriles.
Other Reagents: A variety of other reagents have been reported for this transformation, including N-chlorosuccinimide, chlorosulfonic acid, and various metal catalysts. Chemoenzymatic cascades have also been developed, where an aldoxime, formed in situ, is dehydrated to the nitrile by an aldoxime dehydratase (Oxd) enzyme.
The hydroxyl group of the oxime is nucleophilic and can be readily alkylated or acylated to form oxime ethers and esters, respectively. wikipedia.org These derivatives are important in their own right and also serve as key intermediates in various transformations, such as radical reactions and rearrangements. wikipedia.org
O-Alkylation (Synthesis of Oxime Ethers): The synthesis of oxime ethers from this compound can be achieved by reacting it with an alkylating agent in the presence of a base. nih.gov The base deprotonates the hydroxyl group to form a more nucleophilic oximate anion, which then displaces a leaving group on the alkylating agent (e.g., a halide).
Common conditions for O-alkylation include:
Alkyl Halides and a Base: Using alkyl halides (R-X) with bases like sodium hydride (NaH), potassium carbonate (K₂CO₃), or sodium hydroxide (NaOH) in solvents such as DMF, THF, or benzene. nih.gov Phase-transfer catalysis (PTC) systems can also be employed to simplify the procedure. nih.gov
Reaction with Epoxides: Base-catalyzed addition of epoxides to oximes can lead to the formation of O-alkyl derivatives containing a β-hydroxy group.
O-Acylation (Synthesis of Oxime Esters): Oxime esters are typically prepared by reacting the oxime with an acylating agent. semanticscholar.orgorganic-chemistry.org These derivatives are often more reactive than the parent oxime and are used to generate iminyl radicals or as activated substrates for rearrangements. wikipedia.org
Methods for O-acylation include:
Acid Chlorides or Anhydrides: Reaction with acyl chlorides (RCOCl) or acid anhydrides ((RCO)₂O) in the presence of a base like pyridine or triethylamine. semanticscholar.org Pyridine often serves as both the base and the solvent.
Carboxylic Acids with Coupling Agents: Esterification can be achieved by reacting the oxime with a carboxylic acid using a carbodiimide coupling agent, such as N-[3-(dimethylamino)propyl]-N′-ethylcarbodiimide hydrochloride (EDCI), often with a catalyst like 4-(dimethylamino)pyridine (DMAP).
Visible-Light-Mediated Synthesis: Modern methods include one-pot, three-component reactions of aldehydes, anilines, and N-hydroxyphthalimide (NHPI) esters under visible light with a photocatalyst. semanticscholar.org
These reactions would convert this compound into the corresponding O-alkyl or O-acyl derivatives, modifying its chemical and physical properties and opening up further synthetic possibilities.
Reactions of the Pyridine Nucleus and the Phenoxy Moiety
The pyridine ring and the phenoxy group provide additional sites for chemical modification, primarily through electrophilic aromatic substitution or C-H functionalization.
The pyridine ring is an electron-deficient aromatic system, which makes it generally resistant to electrophilic aromatic substitution compared to benzene. However, the positions on the ring have different reactivities, which are further influenced by the existing substituents. In this compound, the ring has a 2-phenoxy group (electron-donating through resonance, electron-withdrawing inductively) and a 3-aldoxime group (electron-withdrawing).
Electrophilic Substitution: Direct electrophilic substitution on the pyridine ring is challenging and typically requires harsh conditions. The nitrogen atom deactivates the ring towards electrophiles and directs incoming groups primarily to the 3- and 5-positions. Given the existing substitution pattern, the most likely position for an electrophilic attack would be the C-5 position, which is meta to both existing groups.
C-H Functionalization: Modern transition-metal-catalyzed C-H activation provides a more versatile and regioselective approach to functionalizing pyridine rings.
The phenoxy moiety itself is an activated aromatic ring (due to the electron-donating methyl group) and could potentially undergo electrophilic substitution, although reaction conditions would need to be carefully controlled to favor reaction on one ring over the other.
Reactivity at the 4-Methylphenoxy Group
The 4-methylphenoxy group, an electron-rich aromatic system, is susceptible to electrophilic aromatic substitution reactions. The ether oxygen and the methyl group are ortho, para-directing activators, meaning they increase the electron density at the ortho and para positions of the phenoxy ring, making them more nucleophilic. However, the position para to the ether linkage is occupied by the methyl group, leaving the two ortho positions as the primary sites for electrophilic attack.
Common electrophilic substitution reactions that could potentially occur on the 4-methylphenoxy ring include halogenation, nitration, and Friedel-Crafts reactions. The feasibility and outcome of these reactions are influenced by the steric hindrance imposed by the adjacent pyridine ring and the electronic effects of the entire molecular scaffold.
Halogenation:
Electrophilic halogenation, for instance with bromine (Br₂) in the presence of a Lewis acid catalyst, would be expected to introduce a bromine atom at one of the ortho positions to the ether linkage.
| Reactant | Reagents | Expected Major Product |
| This compound | Br₂, FeBr₃ | 2-(2-Bromo-4-methylphenoxy)nicotinaldehyde oxime |
Nitration:
Nitration, typically carried out with a mixture of nitric acid and sulfuric acid, would introduce a nitro group onto the phenoxy ring. Again, the ortho positions are the most likely sites for this substitution.
| Reactant | Reagents | Expected Major Product |
| This compound | HNO₃, H₂SO₄ | 2-(4-Methyl-2-nitrophenoxy)nicotinaldehyde oxime |
It is important to note that the pyridine nitrogen can be protonated under strongly acidic conditions, which would deactivate the entire molecule towards electrophilic attack. Therefore, reaction conditions must be carefully controlled to favor substitution on the phenoxy ring.
Ether Cleavage:
The ether linkage between the pyridine and phenoxy rings is generally stable but can be cleaved under harsh conditions, such as treatment with strong acids like hydroiodic acid (HI) or hydrobromic acid (HBr). organic-chemistry.orgnih.gov The reaction proceeds via protonation of the ether oxygen, followed by nucleophilic attack of the halide ion. In the case of an aryl alkyl ether, the cleavage typically occurs at the alkyl-oxygen bond because the aromatic carbon-oxygen bond is stronger due to the sp² hybridization of the carbon and resonance effects. masterorganicchemistry.commasterorganicchemistry.commasterorganicchemistry.comlibretexts.org For this compound, which is a diaryl ether, cleavage is more challenging. However, if cleavage were to occur, it would likely involve nucleophilic aromatic substitution on the pyridine ring, which is activated towards such reactions at the 2-position. stackexchange.comechemi.comyoutube.com
| Reactant | Reagents | Potential Products | Mechanism |
| This compound | HI (conc.), heat | 2-Iodonicotinaldehyde oxime and p-cresol | Nucleophilic Aromatic Substitution |
Reaction Mechanism Studies of Oxime Transformations
The oxime functional group is a versatile moiety that can undergo a variety of transformations, most notably the Beckmann rearrangement. researchgate.netmasterorganicchemistry.comorganic-chemistry.orgwikipedia.org
Beckmann Rearrangement:
The Beckmann rearrangement is the acid-catalyzed conversion of an oxime to an amide. masterorganicchemistry.comorganic-chemistry.orgwikipedia.org For an aldoxime, such as this compound, the rearrangement would yield a primary amide. The reaction is initiated by the protonation of the oxime's hydroxyl group, converting it into a good leaving group (water). researchgate.netmasterorganicchemistry.com This is followed by a concerted migration of the group anti-periplanar to the leaving group to the nitrogen atom, with the simultaneous departure of water. researchgate.net This migration step results in the formation of a nitrilium ion intermediate. Subsequent hydration of the nitrilium ion and tautomerization leads to the final amide product. masterorganicchemistry.com
Computational studies on the Beckmann rearrangement of various oximes have provided detailed insights into the mechanism. researchgate.net Depending on the substrate and reaction conditions, the rearrangement can proceed through a concerted or a stepwise pathway involving a sigma-type cationic complex. researchgate.net For aldoximes, the migrating group is the hydrogen atom attached to the carbonyl carbon of the original aldehyde.
The mechanism of the Beckmann rearrangement of this compound can be depicted as follows:
Protonation of the oxime hydroxyl group: The lone pair of electrons on the oxygen atom of the hydroxyl group attacks a proton from the acid catalyst.
Migration and departure of the leaving group: The hydrogen atom on the imine carbon migrates to the nitrogen atom, while the protonated hydroxyl group departs as a water molecule. This concerted step forms a nitrilium ion.
Hydration: A water molecule acts as a nucleophile and attacks the electrophilic carbon of the nitrilium ion.
Deprotonation and Tautomerization: A series of proton transfers results in the formation of the final amide product, 2-(4-Methylphenoxy)nicotinamide.
The stereochemistry of the oxime is crucial for the Beckmann rearrangement, as the group that migrates is the one that is anti to the hydroxyl group. For aldoximes, which exist as a mixture of (E) and (Z) isomers, both can potentially undergo rearrangement.
Other Transformations:
Oximes can also undergo other reactions such as hydrolysis back to the aldehyde and hydroxylamine, reduction to amines, and reactions involving the generation of iminoxyl radicals under oxidative conditions. sci-hub.se The specific reaction pathway that this compound will follow depends on the reaction conditions employed.
Structural Diversification and Design of 2 4 Methylphenoxy Nicotinaldehyde Oxime Analogues
Modulating Substituents on the Phenoxy Ring for Structure-Property Relationship Studies
The phenoxy ring of 2-(4-Methylphenoxy)nicotinaldehyde oxime serves as a critical site for structural modification to fine-tune the electronic and steric properties of the molecule. Structure-property relationship (SPR) studies in related classes of compounds, such as phenoxybenzamides and pyridinium (B92312) oximes, have demonstrated that the nature and position of substituents on this ring can significantly influence biological activity and physicochemical characteristics.
A hypothetical library of analogues can be designed to probe these effects systematically. The table below illustrates potential modifications to the phenoxy ring and the anticipated impact on the molecule's properties based on established principles of medicinal chemistry.
| Substituent (R) | Position on Phenoxy Ring | Electronic Effect | Potential Impact on Properties |
|---|---|---|---|
| -F | ortho, meta, para | Electron-withdrawing (inductive), Weakly electron-donating (resonance) | Increased metabolic stability, altered binding affinity through halogen bonding. |
| -Cl | ortho, meta, para | Electron-withdrawing (inductive), Weakly electron-donating (resonance) | Increased lipophilicity, potential for enhanced biological activity. |
| -CH3 | ortho, meta, para | Electron-donating (inductive) | Increased lipophilicity, potential for improved membrane permeability. |
| -OCH3 | ortho, meta, para | Electron-donating (resonance), Electron-withdrawing (inductive) | Can form hydrogen bonds, potentially improving solubility and target interaction. |
| -NO2 | ortho, meta, para | Strongly electron-withdrawing | Significantly alters electronic properties, may enhance binding to electron-deficient pockets. |
| -CF3 | meta, para | Strongly electron-withdrawing | Increases lipophilicity and metabolic stability. |
Investigating Structural Variations of the Oxime O-Substituent
The oxime functional group is a versatile platform for structural modification, and variations of the O-substituent can profoundly influence the compound's chemical reactivity, stability, and biological profile. The hydroxyl group of the oxime can be derivatized to form ethers, esters, and other functionalities, thereby altering its hydrogen bonding capacity, lipophilicity, and steric bulk.
Research into O-substituted oximes has revealed that these modifications can lead to analogues with improved pharmacokinetic properties. For example, O-alkylation can increase metabolic stability by protecting the oxime from enzymatic degradation. Furthermore, the introduction of different O-substituents allows for the exploration of new interaction points with biological targets.
The following table presents a series of potential O-substituents for this compound and discusses their likely effects on the molecule's characteristics.
| O-Substituent (R') | Class of Derivative | Potential Impact on Properties |
|---|---|---|
| -CH3 | O-methyl oxime ether | Increased lipophilicity and metabolic stability; loss of hydrogen bond donor capability. |
| -CH2CH3 | O-ethyl oxime ether | Further increase in lipophilicity compared to O-methyl. |
| -C(O)CH3 | O-acetyl oxime ester | Acts as a potential prodrug, may be hydrolyzed in vivo to the parent oxime. |
| -C(O)Ph | O-benzoyl oxime ester | Introduces an aromatic ring, potentially leading to new π-π stacking interactions. |
| -Ph | O-phenyl oxime ether | Significantly increases steric bulk and lipophilicity. |
| -CH2COOH | O-carboxymethyl oxime ether | Introduces a polar, ionizable group, potentially improving aqueous solubility. |
Exploration of Different Heteroaromatic Scaffolds beyond Pyridine (B92270)
Bioisosteric replacement is a powerful strategy in drug design to improve potency, selectivity, and pharmacokinetic properties of a lead compound. Replacing the pyridine ring in this compound with other heteroaromatic scaffolds can lead to analogues with novel biological activities and improved drug-like properties. Different heterocycles offer distinct electronic distributions, hydrogen bonding patterns, and steric profiles, which can lead to altered interactions with biological targets.
Common bioisosteres for the pyridine ring include other five- and six-membered heterocycles such as thiophene, furan, pyrrole, imidazole, pyrazole, and thiazole. The choice of the replacement scaffold depends on the desired physicochemical properties and the specific interactions that need to be mimicked or introduced.
The table below outlines several heteroaromatic scaffolds that could replace the pyridine ring and the rationale for their selection.
| Heteroaromatic Scaffold | Rationale for Replacement | Potential Advantages |
|---|---|---|
| Thiophene | Similar size and electronics to benzene, but with a sulfur heteroatom that can engage in specific interactions. | Can improve metabolic stability and alter binding mode. |
| Furan | Oxygen heteroatom can act as a hydrogen bond acceptor. | May introduce new hydrogen bonding interactions with the target. |
| Pyrrole | Nitrogen heteroatom can act as a hydrogen bond donor. | Can introduce new hydrogen bonding interactions and alter the electronic nature of the ring. |
| Imidazole | Contains two nitrogen atoms, one of which is basic and can be protonated at physiological pH. | Can improve aqueous solubility and introduce ionic interactions. |
| Pyrazole | Isomeric with imidazole, offering a different arrangement of nitrogen atoms. | May lead to different binding orientations and improved selectivity. |
| Thiazole | Contains both sulfur and nitrogen atoms, offering a unique combination of electronic and steric properties. | Can engage in a variety of non-covalent interactions. |
Development of Polymeric or Supramolecular Assemblies Incorporating Oxime Functionality
The oxime group is not only a site for discrete molecular modifications but can also be utilized as a versatile functional handle for the construction of larger, more complex architectures such as polymers and supramolecular assemblies. The reactivity of the oxime moiety, particularly in "click chemistry" reactions, allows for its efficient incorporation into polymeric backbones or as pendant groups.
The formation of polymeric materials can impart novel properties to the this compound scaffold, such as self-healing capabilities, responsiveness to stimuli (e.g., pH, temperature), and the ability to form hydrogels. These materials have potential applications in drug delivery, tissue engineering, and materials science.
Furthermore, the oxime functionality, along with the pyridine and phenoxy moieties, can act as a ligand for metal ions, leading to the formation of coordination polymers and metal-organic frameworks (MOFs). nih.gov These supramolecular structures are characterized by their ordered, porous nature and have potential applications in gas storage, catalysis, and sensing.
The development of such assemblies can be approached through several strategies:
Polymerization via Oxime Ligation: The aldehyde group of 2-(4-Methylphenoxy)nicotinaldehyde can react with a di-hydroxylamine linker to form a poly(oxime ether). Similarly, a di-aldehyde can be polymerized with a molecule containing two oxime functionalities.
Grafting onto Polymer Backbones: The this compound molecule can be attached as a side chain to a pre-existing polymer, modifying the polymer's surface properties or introducing specific functionalities.
Self-Assembly into Supramolecular Structures: The molecule's ability to participate in hydrogen bonding and π-π stacking interactions can be exploited to drive the formation of well-ordered supramolecular assemblies, such as nanofibers or gels.
Formation of Metal-Organic Frameworks: The nitrogen atoms of the pyridine and oxime groups can coordinate to metal centers, forming extended one-, two-, or three-dimensional networks. The 4-methylphenoxy group can influence the packing and porosity of the resulting framework.
Advanced Methodologies for Structural Characterization and Spectroscopic Analysis in Nicotinaldehyde Oxime Chemistry
Application of Nuclear Magnetic Resonance (NMR) and Mass Spectrometry for Elucidating Complex Structures
Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) are two of the most powerful tools for determining the structure of organic compounds. NMR provides detailed information about the carbon-hydrogen framework, while MS reveals the molecular weight and elemental composition.
For a compound structurally similar to 2-(4-Methylphenoxy)nicotinaldehyde oxime, such as (E)-2-((hydroxyimino)methyl)-1-methyl-4-(m-tolyloxy)pyridin-1-ium iodide, the application of ¹H and ¹³C NMR, along with High-Resolution Mass Spectrometry (HRMS), provides a wealth of structural information. pitt.edu
¹H NMR Spectroscopy allows for the identification and characterization of protons in a molecule. In the case of the representative pyridinium (B92312) compound, the spectrum reveals distinct signals for each proton, including the oxime proton (-CH=NOH), aromatic protons of the pyridine (B92270) ring and the tolyloxy group, and the methyl protons. pitt.edu The chemical shifts (δ) and coupling constants (J) provide insights into the electronic environment and connectivity of the protons.
¹³C NMR Spectroscopy complements ¹H NMR by providing information about the carbon skeleton of the molecule. Each unique carbon atom in the structure gives a distinct signal, allowing for a complete carbon count and characterization of the different types of carbon atoms (e.g., aromatic, aliphatic, oxime carbon). pitt.edu
High-Resolution Mass Spectrometry (HRMS) provides a highly accurate measurement of the mass-to-charge ratio (m/z) of the molecular ion. This allows for the determination of the elemental formula of the compound with high confidence, confirming its atomic composition. For the example compound, HRMS (ESI+) provided a measured value that closely matched the calculated value for the molecular ion [M]⁺, confirming its elemental composition as C₁₄H₁₅N₂O₂. pitt.edu
| Technique | Selected Chemical Shifts (δ, ppm) | Interpretation |
|---|---|---|
| ¹H NMR (400 MHz, DMSO-d₆) | 13.05 (s, 1H) 8.82 (d, J = 7.2 Hz, 1H) 8.59 (s, 1H) 7.60 (dd, J = 7.2, 2.8 Hz, 1H) 7.51–7.46 (m, 2H) 7.27 (d, J = 7.6 Hz, 1H) 7.16–7.12 (m, 2H) 4.22 (s, 3H) 2.37 (s, 3H) | -CH=NOH proton Pyridine ring proton (6-H) -CH=NOH proton Pyridine ring proton (5-H) Aromatic protons Aromatic proton Aromatic protons -N⁺CH₃ protons -CH₃ proton |
| ¹³C NMR (100 MHz, DMSO-d₆) | 169.0, 152.4, 149.9, 149.2, 141.8, 141.5, 131.1, 128.4, 121.6, 118.2, 115.0, 110.2, 45.1, 21.2 | Corresponds to the 14 unique carbon atoms in the molecule, including aromatic, oxime, and methyl carbons. |
Infrared and Ultraviolet-Visible Spectroscopy for Functional Group Analysis
Infrared (IR) and Ultraviolet-Visible (UV-Vis) spectroscopy are instrumental in identifying the functional groups present in a molecule.
Infrared (IR) Spectroscopy measures the vibrations of bonds within a molecule. Specific functional groups absorb infrared radiation at characteristic frequencies, providing a "fingerprint" of the molecule's functional groups. For an oxime-containing compound, key characteristic bands would be expected for the O-H stretch of the oxime, the C=N stretch of the imine, and various C-H and C=C stretches of the aromatic rings. In the illustrative compound, (E)-2-((hydroxyimino)methyl)-1-methyl-4-(m-tolyloxy)pyridin-1-ium iodide, characteristic IR bands were observed that correspond to these functional groups. pitt.edu
| Vibrational Mode | Characteristic Wavenumber (cm⁻¹) |
|---|---|
| C-H stretch (aromatic/aliphatic) | 2977 |
| C=N stretch (oxime) | 1640 |
| C=C stretch (aromatic) | 1573, 1457 |
| C-O stretch (ether) | 1239 |
Ultraviolet-Visible (UV-Vis) Spectroscopy provides information about the electronic transitions within a molecule. Molecules with conjugated systems, such as the aromatic rings in this compound, absorb UV or visible light to promote electrons to higher energy orbitals. The wavelength of maximum absorbance (λmax) can provide clues about the extent of conjugation and the presence of certain chromophores.
X-ray Crystallography for Definitive Solid-State Structural Elucidation
X-ray crystallography is an unparalleled technique for determining the precise three-dimensional arrangement of atoms in a crystalline solid. This method can definitively establish the molecular structure, including bond lengths, bond angles, and stereochemistry. For complex molecules where NMR and other spectroscopic methods may not be sufficient to resolve all structural ambiguities, a single-crystal X-ray structure provides conclusive evidence.
While a crystal structure for this compound is not available, studies on related compounds, such as palladium(II) complexes of pyridine-2-carboxaldehyde oxime, demonstrate the utility of this technique. nih.gov In such studies, X-ray crystallography has been used to determine the coordination geometry of the metal center and the precise conformation of the organic ligand. nih.gov For a novel compound like this compound, obtaining a single crystal suitable for X-ray diffraction would provide invaluable information about its solid-state conformation and intermolecular interactions.
Chiroptical and Vibrational Spectroscopy for Stereochemical Insights
Chiroptical and advanced vibrational spectroscopy techniques are essential for investigating the stereochemistry of chiral molecules. While this compound itself is not chiral, the principles of these techniques are crucial in the broader context of organic structure analysis.
Chiroptical Spectroscopy , which includes techniques like Optical Rotatory Dispersion (ORD) and Circular Dichroism (CD), is used to study chiral molecules. These methods measure the differential interaction of left- and right-circularly polarized light with a chiral sample, providing information about the absolute configuration and conformation of stereoisomers.
Vibrational Spectroscopy , particularly Raman spectroscopy, can provide complementary information to IR spectroscopy. Raman spectroscopy is based on the inelastic scattering of light and is particularly sensitive to non-polar bonds and symmetric vibrations. In the context of nicotinaldehyde oxime chemistry, Raman spectroscopy could be used to further probe the vibrations of the aromatic rings and the C=N bond of the oxime.
Applications of 2 4 Methylphenoxy Nicotinaldehyde Oxime and Its Derivatives in Chemical Sciences Excluding Biological/clinical
Utility as Synthetic Intermediates for Complex Organic Molecules
The unique structural arrangement of 2-(4-Methylphenoxy)nicotinaldehyde oxime makes it a valuable intermediate in the synthesis of more complex organic structures. The reactivity of the oxime group, combined with the electronic properties of the pyridine (B92270) and phenoxy rings, allows for its participation in a variety of chemical transformations.
Oximes are well-established precursors for the synthesis of various nitrogen-containing compounds. ijprajournal.com Their derivatives can be transformed into a range of valuable chemical entities.
Aza-heterocycles: The oxime moiety can be leveraged to construct new heterocyclic rings. For instance, palladium-catalyzed reactions of olefinic oxime derivatives can yield nitrogen-containing heterocycles like pyrroles, pyridines, and isoquinolines. scispace.comsemanticscholar.org This process often involves the oxidative addition of the oxime's N-O bond to a Pd(0) complex, followed by an intramolecular amination or Heck-type reaction. scispace.comnih.gov The pyridine ring already present in this compound provides a scaffold upon which further heterocyclic systems can be built.
Nitriles: The dehydration of aldoximes is a direct and common route to synthesizing nitriles. researchgate.netorganic-chemistry.org This transformation can be achieved using various reagents and catalytic systems, including a chemoenzymatic cascade involving aldoxime dehydratase (Oxd). nih.gov The conversion of this compound to the corresponding 2-(4-Methylphenoxy)nicotinonitrile provides a valuable cyano-substituted pyridine derivative, which is a versatile building block in its own right. viirj.org
Amides: Through the Beckmann rearrangement, oximes can be converted into amides, a fundamental functional group in organic and medicinal chemistry. ijprajournal.comresearchgate.netnih.gov This reaction is typically catalyzed by acids and involves the migration of the group anti-periplanar to the oxime's hydroxyl group. Applying this rearrangement to ketoxime derivatives of the core structure could yield substituted amides.
Table 1: Synthetic Transformations of the Oxime Group
| Starting Material | Transformation | Product Functional Group | Key Reagents/Catalysts |
|---|---|---|---|
| Aldoxime | Dehydration | Nitrile | Oxalyl chloride, DMSO, Et3N organic-chemistry.org |
| Ketoxime | Beckmann Rearrangement | Amide | Acid catalysts (e.g., H₂SO₄) ijprajournal.com |
| Olefinic Oxime | Pd-catalyzed Cyclization | Aza-heterocycle | Pd(PPh₃)₄, Triethylamine scispace.com |
| Aldoxime | Chemoenzymatic Dehydration | Nitrile | Aldoxime Dehydratase (Oxd) nih.gov |
The reactivity of the oxime group extends to facilitating the formation of key skeletal bonds in organic molecules.
Carbon-Nitrogen Bond Formation: The synthesis of aza-heterocycles from oxime precursors is a prime example of intramolecular C-N bond formation. nih.gov The oxidative addition of an oxime to a palladium(0) complex generates an alkylideneaminopalladium(II) species, which is a key intermediate for creating carbon-nitrogen bonds. nih.gov
Carbon-Carbon Bond Formation: While the oxime itself is not a direct participant in many classical C-C bond-forming reactions, its derivatives can be. For example, the pyridine and phenoxy rings of this compound can be functionalized through cross-coupling reactions. Furthermore, the oxime group can direct metallation to an adjacent position, enabling subsequent reactions with electrophiles to form new C-C bonds. General C-C bond-forming reactions like the Heck, Michael, and Wittig reactions are fundamental in organic synthesis for creating complex carbon skeletons. alevelchemistry.co.uk
Ligand Design and Coordination Chemistry for Metal Complexes
The presence of multiple donor atoms (the pyridine nitrogen, the oxime nitrogen, and the oxime oxygen) makes this compound and its derivatives excellent candidates for ligands in coordination chemistry. nih.gov Pyridyl oximes are well-known chelating agents that form stable complexes with a wide range of transition metals. nih.govresearchgate.netnih.gov
The coordination typically occurs through the nitrogen atom of the pyridine ring and the nitrogen atom of the oxime group, forming a stable five-membered chelate ring. nih.gov This N,N-chelation is a common binding mode for 2-pyridyl oxime ligands. nih.gov The resulting metal complexes have diverse geometries, including square planar, octahedral, and square pyramidal, depending on the metal ion and other coordinating ligands. nih.govuef.fi
Complexes with metals such as copper(II), nickel(II), cobalt(II), and cadmium(II) have been synthesized and characterized. researchgate.netnih.gov The specific substituents on the ligand, such as the 4-methylphenoxy group, can influence the electronic properties and steric environment of the metal center, thereby tuning the properties of the resulting complex.
Table 2: Examples of Metals Coordinated by Pyridyl Oxime Ligands
| Metal Ion | Typical Coordination Number | Potential Geometry |
|---|---|---|
| Copper(II) | 4, 5, 6 | Square Planar, Square Pyramidal |
| Nickel(II) | 4, 6 | Square Planar, Octahedral |
| Cobalt(II) | 4, 6 | Tetrahedral, Octahedral |
| Palladium(II) | 4 | Square Planar |
| Cadmium(II) | 6 | Distorted Octahedral nih.gov |
Applications in Catalysis and Reaction Rate Enhancement
Metal complexes derived from oxime ligands have shown significant promise in catalysis. nih.govresearchgate.net The stable coordination environment provided by ligands like this compound can be used to create catalytically active metal centers.
These complexes can function as homogeneous catalysts for various organic transformations, including cross-coupling reactions. researchgate.net For example, palladium complexes with oxime-based ligands have been used as exceptional catalysts for Suzuki-Miyaura, Heck, and Sonogashira reactions. researchgate.net The ligand stabilizes the metal center and facilitates the catalytic cycle.
Furthermore, a synergistic approach combining copper catalysis and iminium catalysis has been developed for the modular synthesis of pyridines from O-acetyl ketoximes and α,β-unsaturated aldehydes. organic-chemistry.org This redox-neutral process highlights the utility of oxime derivatives in complex catalytic systems. organic-chemistry.org The combination of photoredox and hydrogen atom transfer (HAT) catalysis has also been shown to activate the O-H bond of β,γ-unsaturated oximes, enabling the synthesis of valuable heterocycles. rsc.org
Contributions to Materials Science and Specialty Chemical Formulations
The unique properties of this compound and its derivatives lend themselves to applications in materials science and the formulation of specialty chemicals.
Analytical Reagents: Vic-dioximes have a long history of use as analytical reagents, most famously for the gravimetric determination of nickel(II). nih.gov The ability of pyridyl oximes to form colored and stable complexes with specific metal ions makes them suitable for use in colorimetric sensors and as chelating agents for metal ion detection.
Paint Additives: While not a widely documented application for this specific molecule, oximes, in general, are used in the paint and coatings industry as anti-skinning agents. They prevent the formation of a solid film on the surface of oil-based paints during storage by coordinating with the metal catalysts used as driers, deactivating them until the paint is applied.
Fragrance Components: A number of oximes are used in the fragrance industry due to their high stability compared to the parent aldehydes, while often retaining or possessing novel pleasant odors. mdpi.com They can impart green, fruity, or floral notes to perfume compositions. researchgate.net The structural similarity to other phenoxy-containing fragrance ingredients suggests potential applications in this field. nih.gov
Metal Extractants: Phenolic and pyridyl oximes are extensively used as commercial extractants in hydrometallurgy, particularly for the solvent extraction of copper from ore leach solutions. core.ac.ukgoogle.comresearchgate.net Ligands like this compound can selectively chelate metal ions in an aqueous phase and transport them into an immiscible organic phase, allowing for their separation and purification. scispace.comnih.gov The strength and selectivity of the extractant can be tuned by modifying its chemical structure. core.ac.uk
Future Perspectives and Emerging Research Directions in 2 4 Methylphenoxy Nicotinaldehyde Oxime Chemistry
Innovations in Green and Sustainable Synthetic Methodologies
The future synthesis of 2-(4-Methylphenoxy)nicotinaldehyde oxime and its derivatives is expected to be heavily influenced by the principles of green chemistry, moving away from traditional methods that often involve hazardous reagents and solvents. nih.gov Key innovations will likely focus on improving efficiency, minimizing waste, and utilizing renewable resources.
Mechanochemistry: One promising approach is the use of mechanochemistry, or grindstone chemistry, which involves solvent-free reactions conducted by grinding solids together. nih.govmdpi.com This technique has been successfully applied to the synthesis of various aldoximes and ketoximes from the corresponding carbonyl compounds and hydroxylamine (B1172632) hydrochloride, often with a solid base or catalyst like Bi₂O₃. nih.gov Applying this to 2-(4-Methylphenoxy)nicotinaldehyde would eliminate the need for potentially toxic solvents, reduce reaction times, and simplify purification processes, aligning with the goals of sustainable synthesis. mdpi.comresearchgate.net
Electrosynthesis: Another significant area of innovation is electrosynthesis, particularly methods that utilize nitrate as a nitrogen source. ecnu.edu.cnresearchgate.netnih.gov Recent studies have demonstrated the electrochemical, one-pot synthesis of oximes by reducing nitrate to form a hydroxylamine intermediate, which then reacts in situ with a carbonyl compound. nih.govacs.org This process, often employing catalysts like Zn-Cu alloys, operates under ambient conditions and can achieve high yields. nih.govacs.org Adapting this technology for 2-(4-Methylphenoxy)nicotinaldehyde could provide a sustainable pathway that converts nitrate, a common water pollutant, into a valuable chemical product. ecnu.edu.cn This method also offers a way to generate the necessary hydroxylamine reagent on-site, avoiding the storage and transport of this potentially unstable chemical. researchgate.net
A comparison of these emerging sustainable methodologies is presented below:
| Methodology | Key Advantages | Relevance to this compound |
|---|---|---|
| Mechanochemistry | Solvent-free, reduced waste, shorter reaction times, simple procedure. nih.govmdpi.com | Offers a direct, clean conversion from the parent aldehyde, minimizing environmental impact. researchgate.net |
| Electrosynthesis | Uses nitrate waste as a nitrogen source, ambient conditions, high yields, in-situ reagent generation. ecnu.edu.cnnih.gov | Provides a highly sustainable route that couples synthesis with environmental remediation. researchgate.netacs.org |
Exploration of Novel Reactivity Patterns and Unconventional Transformations
Beyond its synthesis, future research will delve into the novel reactivity of the this compound molecule, leveraging its unique structural features to forge new chemical bonds and construct complex molecular architectures.
Iminyl Radical Chemistry: The oxime functional group is an excellent precursor for generating nitrogen-centered iminyl radicals through the cleavage of its N–O bond. nih.govorganic-chemistry.org This can be achieved using various methods, including photoredox catalysis. researchgate.netrsc.org For this compound, the generation of the corresponding iminyl radical opens up a host of possibilities for intramolecular cyclization reactions. nih.govacs.org Depending on the reaction conditions and the presence of other functional groups, this radical could potentially react with the phenoxy ring or other parts of the molecule to create novel polycyclic N-heterocycles, which are valuable scaffolds in medicinal chemistry. researchgate.net
Photocatalysis and Cycloadditions: The pyridine (B92270) and phenoxy moieties are electronically active and can participate in photocatalytic transformations. Research into light-mediated reactions, such as dearomative [2+2] photocycloadditions, could lead to the synthesis of highly strained and structurally complex molecules. acs.org The oxime group itself can also engage in cycloaddition reactions, further expanding the synthetic utility of the parent molecule. nih.gov
C-H Functionalization of the Pyridine Ring: A major challenge and opportunity in synthetic chemistry is the direct functionalization of C-H bonds. researchgate.net The pyridine ring in this compound has several C-H bonds that could be targeted. While the nitrogen atom typically directs functionalization to the ortho (C3) and para (C4) positions, recent breakthroughs have enabled the challenging meta (C5) functionalization. innovations-report.comchemrxiv.org Future research will likely explore transition-metal-catalyzed methods to selectively introduce new substituents onto the pyridine core, allowing for the fine-tuning of the molecule's electronic and steric properties without needing to rebuild the heterocyclic ring from scratch. nih.govnih.gov
Development of Advanced Computational Models for Predictive Chemistry
As the complexity of chemical synthesis and reactivity studies grows, advanced computational models are becoming indispensable tools for prediction and design. The future of this compound chemistry will be significantly shaped by these in silico approaches.
Density Functional Theory (DFT) Studies: DFT calculations are already being used to investigate the electronic features, adsorption characteristics, and bonding mechanisms of pyridine oximes. nih.gov Such studies can predict the reactivity of different sites within the this compound molecule, for instance, by calculating the energy gaps and applying principles like the Hard and Soft Acids and Bases (HSAB) theory. nih.gov This knowledge can guide the rational design of experiments, saving time and resources. For example, computational models can predict the most likely sites for C-H activation or the regioselectivity of cycloaddition reactions. nih.gov
Modeling Reaction Mechanisms: Computational chemistry is crucial for elucidating complex reaction mechanisms. For instance, in the context of dynamic covalent chemistry involving oximes, computational studies have supported a metathesis mechanism and highlighted the importance of substituent effects on reaction kinetics. rsc.orguniroma1.it Similarly, DFT calculations have been used to understand the mechanisms of oxime-urethane formation and their thermal reversibility, which is key for developing dynamic polymers. pku.edu.cnacs.org Applying these models to the reactions of this compound will provide deeper insights into transition states and intermediates, facilitating the optimization of reaction conditions and the discovery of new transformations.
Strategic Design for Advanced Materials with Tailored Properties
The unique combination of a chelating pyridine-oxime unit and a phenoxy side group makes this compound an attractive building block for the strategic design of advanced materials.
Dynamic Covalent Chemistry and Polymers: The oxime bond is a key player in dynamic covalent chemistry (DCC), where reversible covalent bonds allow for the creation of adaptable and self-healing materials. uniroma1.itacs.orgnih.gov The reversible nature of oxime formation and exchange can be controlled, for instance, by pH. nih.gov This property can be harnessed to create Covalent Adaptable Networks (CANs), which are cross-linked polymers that can be reprocessed and recycled. rsc.orguniroma1.it The this compound could be incorporated into polymer backbones, such as polyurethanes, to create materials with tunable degradation profiles or self-healing capabilities. pku.edu.cnresearchgate.netacs.org The presence of the bulky 4-methylphenoxy group could be used to control the steric environment around the dynamic bond, thereby tuning the material's properties. rsc.orggoogle.com
Metal-Organic Frameworks (MOFs): Pyridyl oximes are excellent ligands for constructing coordination polymers and Metal-Organic Frameworks (MOFs). nih.govuniversityofgalway.ie These materials consist of metal ions or clusters linked by organic molecules, creating porous structures with applications in gas storage, separation, and catalysis. nih.gov The nitrogen atom of the pyridine ring and the nitrogen and oxygen atoms of the oxime group in this compound can coordinate to metal centers, acting as a versatile linker to build 1D, 2D, or 3D frameworks. nih.govrsc.orgresearchgate.net The phenoxy side group could project into the pores of the MOF, influencing its size, shape, and chemical environment, potentially leading to materials with selective adsorption properties for specific molecules. nih.gov The ability to functionalize the pyridine ring further (as described in 8.2) would offer another layer of control for tailoring the properties of the resulting MOF. nbinno.com
Q & A
Q. What are the established synthetic routes for 2-(4-Methylphenoxy)nicotinaldehyde oxime, and what reaction conditions optimize yield?
- Methodological Answer : The synthesis typically involves two steps:
Formation of the aldehyde precursor : Suzuki coupling of 4-methylphenol with a nicotinaldehyde derivative under palladium catalysis (e.g., Pd(PPh₃)₄) in a polar aprotic solvent like DMF at 80–100°C . Yields vary depending on catalyst loading and precursor purity (Table 1, 45–78% yields reported) .
Oxime formation : Reaction of the aldehyde with hydroxylamine hydrochloride in ethanol/water under reflux (70–80°C, 4–6 hrs). Adjusting pH to 5–6 with sodium acetate improves oxime stability . Purity is confirmed via HPLC (>95%) or TLC (Rf = 0.3 in ethyl acetate/hexane) .
Q. Which spectroscopic techniques are most effective for characterizing this compound?
- Methodological Answer :
- ¹H/¹³C NMR : Key signals include the oxime proton (δ 8.2–8.5 ppm, broad singlet) and aldehyde-derived carbons (C=O at δ 190–200 ppm). The 4-methylphenoxy group shows aromatic protons as a doublet (δ 6.8–7.1 ppm) .
- IR Spectroscopy : Stretching vibrations for C=N (1640–1680 cm⁻¹) and O–H (3200–3400 cm⁻¹) confirm oxime formation .
- Mass Spectrometry : ESI-MS typically displays [M+H]⁺ at m/z 242.1 (calculated for C₁₃H₁₂N₂O₂) .
Advanced Research Questions
Q. How can researchers resolve contradictory reports on the catalytic efficiency of Suzuki coupling in synthesizing the aldehyde precursor?
- Methodological Answer : Discrepancies in yield (e.g., 45% vs. 78% in Table 1 ) often arise from:
- Catalyst selection : Pd(OAc)₂ with SPhos ligand increases coupling efficiency compared to Pd(PPh₃)₄ .
- Oxygen sensitivity : Use of degassed solvents and inert atmosphere (N₂/Ar) minimizes Pd catalyst oxidation .
- Precursor purity : Purify 4-methylphenol via recrystallization (hexane/EtOAc) before use. Monitor reaction progress by GC-MS to identify byproducts .
Q. What strategies enhance regioselectivity in substitution reactions involving the oxime group?
- Methodological Answer :
- Directing groups : Introduce electron-withdrawing groups (e.g., NO₂) at the pyridine ring’s 4-position to direct nucleophilic attack to the 2-position .
- Solvent effects : Use DMSO as a polar aprotic solvent to stabilize transition states in SN2 reactions with amines .
- Temperature control : Lower temperatures (0–5°C) favor monosubstitution over polysubstitution .
Q. What is the hypothesized mechanism of biological activity for this oxime, and how can target identification be approached?
- Methodological Answer :
- Metal chelation : The oxime’s –N–OH group binds transition metals (e.g., Fe³⁺, Cu²⁺), potentially inhibiting metalloenzymes like cytochrome P450. Validate via UV-Vis titration (λ shift at 450 nm upon metal addition) .
- Enzyme inhibition assays : Screen against kinase or protease libraries using fluorescence-based assays (e.g., ADP-Glo™ for kinases) .
- Molecular docking : Use AutoDock Vina to model interactions with COX-2 or EGFR targets, leveraging the phenoxy group’s hydrophobicity for binding pocket penetration .
Data Contradiction and Optimization
Q. How should researchers address variability in oxidation reaction yields of the oxime to nitrile oxides?
- Methodological Answer : Conflicting yields (e.g., 30–65% ) may arise from:
- Oxidant choice : Replace H₂O₂ with m-CPBA for higher selectivity in acidic conditions (pH 3–4) .
- Side reactions : Add radical scavengers (e.g., BHT) to suppress polymerization byproducts. Monitor via ¹H NMR for aldehyde proton disappearance .
Analytical and Experimental Design
Q. What protocols validate the stability of this compound under physiological conditions?
- Methodological Answer :
- Hydrolytic stability : Incubate in PBS (pH 7.4, 37°C) for 24 hrs. Analyze degradation by LC-MS; <5% decomposition indicates suitability for in vitro assays .
- Photostability : Expose to UV light (365 nm, 6 hrs) and monitor λmax shifts. Use amber vials if >10% degradation occurs .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
